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Introduction to Loop-mediated Isothermal
Amplification (LAMP)

Loop-mediated Isothermal Amplification (LAMP) is a powerful and versatile nucleic acid
amplification technique that has emerged as a valuable tool for the rapid and sensitive
detection of infectious diseases.[1][2] Unlike the polymerase chain reaction (PCR), which
requires thermal cycling, LAMP is conducted at a constant temperature, typically between 60-
65°C.[1][2][3] This isothermal nature simplifies the instrumentation requirements, making it
highly suitable for point-of-care and field settings.[4] The technique utilizes a unigue set of four
to six primers that recognize six to eight distinct regions on the target DNA, ensuring high
specificity.[3] Amplification is carried out by a DNA polymerase with strand displacement
activity, leading to the accumulation of a large amount of amplified product in a short time, often
within 30-60 minutes.[2] For RNA targets, the inclusion of a reverse transcriptase enables a
one-step Reverse Transcription LAMP (RT-LAMP) assay.[1]

Key Advantages of LAMP in Infectious Disease
Diagnhostics:
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» Rapidity: Results are typically obtained within an hour, significantly faster than traditional
culture-based methods or even PCR.[2]

e High Sensitivity and Specificity: The use of multiple primers targeting distinct regions of the
pathogen's genome contributes to its high specificity.[3] LAMP has been shown to be as
sensitive as, and in some cases more sensitive than, PCR.[5]

 |sothermal Reaction: The constant temperature requirement eliminates the need for a
thermal cycler, allowing for the use of simple heating blocks or even water baths.[3][4]

e Robustness: LAMP is known to be more tolerant to inhibitors present in clinical samples
compared to PCR.[4]

o Simple Visual Detection: The amplification products can be detected by the naked eye
through various methods, including turbidity, fluorescence, or color change, simplifying the
interpretation of results.[3][6]

Applications in Infectious Disease Diaghostics

LAMP assays have been successfully developed for the detection of a wide range of infectious
agents, including bacteria, viruses, and parasites.

Bacterial Infections

LAMP provides a rapid alternative to conventional culture methods for the diagnosis of bacterial
infections, which can often be time-consuming.[7] It has been applied to detect various
bacterial pathogens in clinical samples such as respiratory secretions, blood, and urine.

Quantitative Performance Data

The following tables summarize the performance of various LAMP assays for the detection of
different infectious agents as reported in the literature.

Table 1: Performance of LAMP Assays for Bacterial Pathogens
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Table 2: Performance of RT-LAMP Assays for Viral Pathogens
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Table 3: Performance of LAMP Assays for Parasitic Pathogens
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Experimental Protocols
General LAMP Workflow

The general workflow for a LAMP assay is straightforward and can be adapted for various

sample types and target pathogens.
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LAMP Reaction

Sample Preparation

Prepare Master Mix:
- Bst DNA Polymerase
- dNTPs
- Primers (FIP, BIP, F3, B3, Loop)
- Buffer

Isothermal Incubation
(60-65°C, 30-60 min)

Nucleic Acid Extraction
(DNA/RNA)

Clinical Sample
(e.g., Blood, Saliva, Swab)

Click to download full resolution via product page

A generalized workflow for a typical LAMP assay.

Detailed Protocol: Colorimetric RT-LAMP for Viral RNA
Detection (e.g., SARS-CoV-2)

This protocol is adapted for the colorimetric detection of viral RNA from clinical samples.
1. Materials:

e RT-LAMP Master Mix (2X): Containing Bst 2.0 WarmStart DNA Polymerase, WarmStart RTx
Reverse Transcriptase, dNTPs, and reaction buffer.

e Primer Mix (10X): A mixture of FIP, BIP, F3, B3, and Loop primers specific to the target viral
RNA.

o Colorimetric Agent: pH-sensitive dye (e.g., phenol red) for visual detection.
» Nuclease-free water.
» Clinical Sample: RNA extracted from nasopharyngeal swabs, saliva, etc.

» Positive and Negative Controls.
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2. Reaction Setup (per 25 pL reaction):

Component Volume (pL) Final Concentration
2X RT-LAMP Master Mix 125 1X

10X Primer Mix 2.5 1X

RNA Sample 5.0

Nuclease-free water 5.0

Total Volume 25.0

3. Procedure:
e Thaw all components on ice.

« In a sterile, nuclease-free tube, prepare the RT-LAMP reaction mix by combining the master
mix, primer mix, and nuclease-free water.

o Gently mix the components by pipetting up and down.

e Add 20 pL of the reaction mix to individual reaction tubes.

e Add 5 pL of the RNA sample (or positive/negative control) to the respective tubes.
e Cap the tubes and briefly centrifuge to collect the contents at the bottom.
 Incubate the reactions at 65°C for 30 minutes in a heat block or water bath.

 After incubation, visually inspect the color of the reaction. A color change from pink/purple to
yellow indicates a positive result, while a negative result will remain pink/purple.[9]

Visualizing the LAMP Mechanism and Detection
The Core Mechanism of LAMP

The LAMP reaction is initiated by the binding of the inner primers (FIP and BIP) to the target
DNA, followed by strand displacement synthesis by the Bst DNA polymerase. This creates a
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stem-loop structure that serves as the template for subsequent exponential amplification.
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The core reaction steps of the LAMP process.

Methods of LAMP Product Detection

A key advantage of LAMP is the variety of simple methods available for detecting the amplified

product.
LAMP Amplification Product
(High concentration of DNA)
/ B}&e@ Methods \
Turbidity Measurement Fluorescence Detection Colorimetric Assay Agarose Gel Electrophoresis
(Magnesium pyrophosphate precipitate) (Intercalating dyes, e.g., SYBR Green) (pH change detected by indicator dye) (Ladder-like pattern)
Click to download full resolution via product page
Common methods for detecting LAMP amplification products.

Loop-mediated Isothermal Amplification has proven to be a robust, rapid, and sensitive
technology for the detection of a wide array of infectious pathogens. Its operational simplicity
and compatibility with various detection formats make it an invaluable tool for both laboratory-
based diagnostics and point-of-care testing, particularly in resource-limited settings. The
continued development and optimization of LAMP-based assays are poised to further enhance
our capabilities in the timely diagnosis and management of infectious diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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